molecular formula C5H12O B1329449 Sec-butyl methyl ether CAS No. 6795-87-5

Sec-butyl methyl ether

Cat. No. B1329449
CAS RN: 6795-87-5
M. Wt: 88.15 g/mol
InChI Key: FVNIMHIOIXPIQT-UHFFFAOYSA-N
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Patent
US07919662B2

Procedure details

The bottom product (VI) from the column K2 comprises predominantly unreacted MTBE (about 30% by mass) and methanol (about 69% by mass). In addition, unreacted 2-methoxybutane, tert-butanol, water and diisobutene formed by reaction, inter alia, were present. This stream was fed to the column K4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
product ( VI )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:5][CH3:6])([CH3:4])[CH3:3].CO.[C:9](O)([CH3:12])([CH3:11])[CH3:10]>O>[CH3:6][O:5][CH:2]([CH2:3][CH3:9])[CH3:1].[CH3:1][C:2]([CH2:4][C:9]([CH3:12])([CH3:11])[CH3:10])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
product ( VI )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C)CC
Name
Type
product
Smiles
CC(=C)CC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.